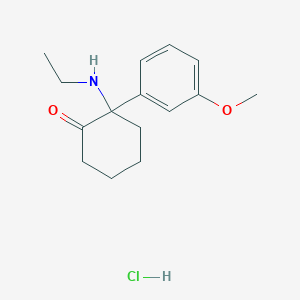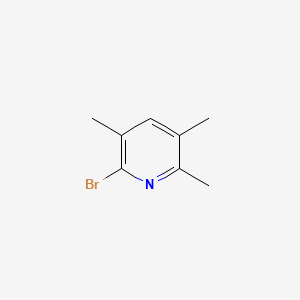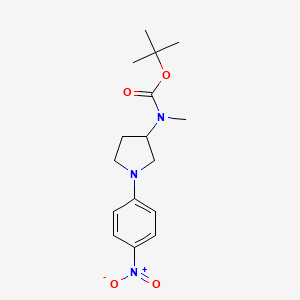
Doconexent sodium
Overview
Description
Doconexent sodium, also known as Doconexent, is an omega-3 fatty acid used in a variety of nutritional supplements to support central nervous system and cardiovascular health . It is a mixture of fish oil and primrose oil and is used as a high-docosahexaenoic acid (DHA) supplement . DHA is a 22 carbon chain with 6 cis double bonds with anti-inflammatory effects .
Synthesis Analysis
DHA can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .
Molecular Structure Analysis
The molecular weight of Doconexent sodium is 350.478 . The chemical formula is C22H31NaO2 . The structure of Doconexent sodium includes a 22 carbon chain with 6 cis double bonds .
Chemical Reactions Analysis
While specific chemical reactions involving Doconexent sodium are not mentioned in the search results, it’s important to note that it’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Physical And Chemical Properties Analysis
Doconexent sodium is a highly soluble substance . Its water solubility is 0.000151 mg/mL . It has a logP value of 6.78 . The pKa (Strongest Acidic) is 4.89 . It has a refractivity of 122.23 m3·mol-1 .
Scientific Research Applications
Inflammation and Immunity
Doconexent sodium may be applied in immunological studies to assess DHA’s effect on inflammatory responses and immune function.
These applications are based on the known properties of DHA and its role in health and disease. While specific studies using Doconexent sodium are not extensively documented, its biochemical properties suggest these potential uses in various research areas .
Mechanism of Action
Target of Action
Doconexent Sodium, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid . It is a primary structural component of the human brain, cerebral cortex, skin, and retina . Therefore, its primary targets are these tissues where it plays an important role in their development and function .
Mode of Action
Doconexent Sodium interacts with its targets by integrating into the cell membranes of the brain, cerebral cortex, skin, and retina . It is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes . The compound’s interaction with its targets results in anti-inflammatory effects .
Biochemical Pathways
Doconexent Sodium affects the arachidonic acid cascade, a biochemical pathway . It competes with arachidonic acid from endogenous phospholipids and shifts the inflammatory state to being more anti-inflammatory . This results in downstream effects such as the inhibition of endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells .
Pharmacokinetics
It is known that doconexent sodium can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .
Result of Action
The result of Doconexent Sodium’s action is primarily the reduction of inflammation . By shifting the inflammatory state to being more anti-inflammatory, it helps to support central nervous system and cardiovascular health .
Action Environment
It is known that omega-3 fatty acids like doconexent sodium are often used in nutritional supplements , suggesting that diet and nutrition could potentially influence its action and efficacy.
properties
IUPAC Name |
sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDEWVSGZRIFE-FPYKSTABSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doconexent sodium | |
CAS RN |
81926-93-4 | |
| Record name | Doconexent sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOCONEXENT SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295P7EPT4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)
![4'-Methoxyspiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B1512988.png)
![5-Bromooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1512990.png)
![ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1512993.png)
